Field: Industrial Chemistry
Methods: The industrial preparation of MES is commonly based on two technical routes.
Results: MES demonstrates excellent water solubility and water hardness stability, low viscosity, good wetting power, and non-toxicity.
Field: Biomedical Engineering
Methods: MOFs offer high drug loading capacity and controlled release at the target site.
Field: Agricultural Chemistry
Summary: Compounds with sulfoximine moiety have received remarkable attention in crop protection.
Methods: The chemistry and mode of action of sulfoxaflor and sulfoximine insecticides have been examined.
Results: The interest in the sulfoximine moiety has led to the discovery of highly-active insecticides.
Summary: Methyl ester sulfonates (MES) have been used as emulsifying agents to improve the storage stability of asphalt and asphalt-latex emulsions.
Results: The stability of surfactant emulsions is around 60%, which is comparable to that of SDS.
Field: Organic Chemistry
Results: The outcomes obtained would also depend on the specific synthesis or process.
Field: Microbiology
Methyl 4-sulfanylbutanoate is a sulfur-containing organic compound with the molecular formula C5H10O2S. It is recognized for its structural features, including a sulfanyl group (-SH) attached to a butanoate backbone. This compound is categorized as an ester and is notable for its role in various biological processes, particularly as a mediator in inflammatory responses.
Methyl 4-sulfanylbutanoate has been identified as a leukotriene D4 precursor, which plays a significant role in mediating inflammatory responses in the body. The activation of this compound can occur through the addition of hydrogen peroxide, leading to enhanced inflammatory signaling pathways . Its biological activity suggests potential implications in therapeutic areas related to inflammation and immune responses.
The synthesis of methyl 4-sulfanylbutanoate typically involves:
Methyl 4-sulfanylbutanoate finds applications in various fields:
Studies have indicated that methyl 4-sulfanylbutanoate interacts with various biological molecules, primarily through its sulfanyl group, which can form disulfide bonds with proteins. This interaction is crucial for understanding its role in biological systems and potential therapeutic applications. Further research is needed to elucidate the full spectrum of its interactions and their implications for health and disease management .
Methyl 4-sulfanylbutanoate shares structural similarities with several other sulfur-containing compounds. Below are some comparable compounds along with their unique features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2-sulfanylpentanoate | Sulfanyl group on a pentanoic chain | Longer carbon chain; different biological activity |
Ethyl 3-sulfanylpentanoate | Sulfanyl group on a pentanoic chain | Variation in ester functionality |
Propyl 4-sulfanylbutanoate | Sulfanyl group on a butanoic chain | Propyl group alters solubility and reactivity |
Methyl 4-sulfanylbutanoate stands out due to its specific position of the sulfanyl group on the butanoate structure, influencing both its chemical behavior and biological activity compared to these similar compounds .
Industrial synthesis of sulfur-containing esters like methyl 4-sulfanylbutanoate prioritizes cost-effectiveness, scalability, and minimal environmental impact. One widely adopted method involves the thia-Michael addition reaction, which facilitates the incorporation of sulfur atoms into ester backbones through nucleophilic attack of thiols on α,β-unsaturated carbonyl compounds. This reaction proceeds under mild conditions and avoids toxic byproducts, making it suitable for continuous flow processes. For instance, the reaction of methyl acrylate with 4-mercaptobutanoic acid in the presence of a heterogeneous catalyst (e.g., silica-supported amines) yields methyl 4-sulfanylbutanoate with high regioselectivity.
Another industrial approach leverages acyl chloride-thiol coupling, where 4-sulfanylbutanoyl chloride reacts with methanol in the presence of pyridine to neutralize hydrogen chloride byproducts. This method achieves yields exceeding 85% but requires stringent moisture control to prevent hydrolysis of the acyl chloride intermediate. Recent advances have introduced solid superacid catalysts (e.g., sulfated zirconia) to replace traditional homogeneous acids, enhancing recyclability and reducing waste.
A third strategy involves transesterification of thioesters, where methyl esters exchange alkoxy groups with thiols under basic conditions. For example, methyl palmitate reacts with 4-mercaptobutanol in the presence of sodium methoxide, though this method necessitates excess thiol to drive equilibrium toward the desired product. Industrial reactors often employ molecular sieves to remove methanol, improving conversion rates.
Laboratory syntheses of methyl 4-sulfanylbutanoate increasingly utilize bio-derived precursors to align with green chemistry principles. Enzymatic esterification offers a sustainable route, where lipases (e.g., Candida antarctica Lipase B) catalyze the condensation of 4-mercaptobutanoic acid with methanol in non-aqueous media. This method operates at ambient temperatures and avoids harsh acids, achieving yields up to 78% with minimal purification steps.
Alternatively, Grignard reagent-mediated thioesterification enables precise control over reaction stoichiometry. A protocol adapted from the synthesis of S-dodecyl 4-methoxybenzothiolate involves treating 1-dodecanethiol with isopropylmagnesium chloride (iPrMgCl) to generate a thiolate intermediate, which subsequently reacts with methyl 4-chlorobutyrate. This method, conducted in tetrahydrofuran (THF) at 40°C, achieves 96% yield and exemplifies the adaptability of Grignard chemistry for bio-derived thiols.
Acid-catalyzed esterification remains a cornerstone of laboratory synthesis. A procedure inspired by methyl 4-mercaptobenzoate production refluxes 4-mercaptobutanoic acid with methanol and sulfuric acid, yielding methyl 4-sulfanylbutanoate after 16 hours. Neutralization with sodium bicarbonate and extraction with ethyl acetate affords the product in 38–95% yields, depending on acid concentration and reaction time.
Catalytic systems for thioesterification balance activity, selectivity, and compatibility with functional groups. Radical-initiated oxidative esterification, reported by Asnaashariisfahani et al., employs tert-butyl hydroperoxide (TBHP) and sodium iodide to generate thiyl radicals from thiols. These radicals dimerize into disulfides, which react with alcohols to form thioesters via tert-butoxyl intermediates. This method avoids metal catalysts and achieves 70–90% yields under aerobic conditions, though it requires careful control of radical chain propagation.
Grignard-base catalysis represents another paradigm, where iPrMgCl deprotonates thiols to form nucleophilic thiolates. These species displace leaving groups (e.g., chloride) from methyl esters, as demonstrated in the synthesis of S-dodecyl 4-methoxybenzothiolate. The absence of transition metals simplifies purification, making this system ideal for oxygen-sensitive substrates.
Brønsted acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, remain prevalent in large-scale syntheses. For example, methyl 4-sulfamoylbenzoate is synthesized in 95% yield by refluxing 4-sulfamoylbenzoic acid with methanol and sulfuric acid. The acid protonates the carbonyl oxygen, enhancing electrophilicity and accelerating nucleophilic attack by methanol.
Solvent choice critically influences reaction kinetics, intermediate stability, and product isolation. Tetrahydrofuran (THF), a polar aprotic solvent, stabilizes Grignard reagents and thiolate intermediates by coordinating magnesium ions, as seen in the 96% yield synthesis of S-dodecyl 4-methoxybenzothiolate. Its low boiling point (66°C) facilitates easy removal via rotary evaporation.
Methanol serves dual roles as solvent and nucleophile in acid-catalyzed esterifications. However, its protic nature can protonate thiolate intermediates, reducing reactivity. For instance, methyl 4-mercaptobenzoate synthesis in methanol requires excess thiol to compensate for this side reaction, yielding 38% product. Replacing methanol with dimethylformamide (DMF) increases yields to 75% by stabilizing the transition state through polarity effects.
Ethyl acetate and dichloromethane are preferred for extractions due to their immiscibility with water and high solubility for organic products. Post-reaction workup of methyl 4-sulfamoylbenzoate using ethyl acetate ensures efficient separation of sulfonic acid byproducts, achieving 93% purity.